molecular formula C11H8BrNO3 B1425174 Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate CAS No. 745078-74-4

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Cat. No. B1425174
M. Wt: 282.09 g/mol
InChI Key: CMRCBZBHVKPEIX-UHFFFAOYSA-N
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Patent
US07169797B2

Procedure details

To a suspension of 2,4-dioxo-4-(3-bromophenyl)-butyric acid methyl ester (10.3 g, 36.1 mmol) in anhydrous MeOH (100 mL) was added hydroxylamine hydrochloride (3.8 g, 54.2 mmol). The mixture was then refluxed for 90 min. The reaction mixture was then cooled to room temperature, and ice/water mixture (200 mL) was added. The mixture was stirred for 20 minutes, filtered through a Buchner funnel and washed with cold water. The light yellow solid was dried in vacuum oven to provide the title compound (8.9 g, 87% yield).
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4](=O)[CH2:5][C:6](=[O:14])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Br:13])[CH:8]=1.Cl.[NH2:18]O>CO>[CH3:1][O:2][C:3]([C:4]1[CH:5]=[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([Br:13])[CH:8]=2)[O:14][N:18]=1)=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
COC(C(CC(C1=CC(=CC=C1)Br)=O)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 90 min
Duration
90 min
FILTRATION
Type
FILTRATION
Details
filtered through a Buchner funnel
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
The light yellow solid was dried in vacuum oven

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(=O)C1=NOC(=C1)C1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.